7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Starting Materials: The intermediate chromeno-pyrrole compound and 2-bromopyridine.
Reaction: Nucleophilic substitution reaction.
Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at 80-100°C.
Chlorination and Phenylation
Starting Materials: The intermediate compound from the previous step, chlorine gas, and phenylboronic acid.
Reaction: Electrophilic aromatic substitution for chlorination and Suzuki coupling for phenylation.
Conditions: Chlorination at room temperature and Suzuki coupling using a palladium catalyst at 60-80°C.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Chromeno-Pyrrole Core
Starting Materials: 2-hydroxyacetophenone and pyrrole.
Reaction: Condensation reaction in the presence of a strong acid catalyst such as sulfuric acid.
Conditions: Refluxing the mixture at elevated temperatures (around 100-120°C) for several hours.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium for coupling reactions, sulfuric acid for condensation reactions.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions due to its multiple aromatic systems.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of multiple aromatic rings allows for π-π stacking interactions, while the chlorine and phenyl groups enhance its binding affinity through hydrophobic interactions.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Binding to receptors involved in cell signaling pathways, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
Structural Complexity: The fusion of chromeno, pyrrole, and pyridine rings in a single molecule is relatively rare, providing unique chemical and biological properties.
Functional Groups: The presence of chlorine and phenyl groups enhances its reactivity and potential for further functionalization.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-chloro-1-phenyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O3/c23-14-9-10-16-15(12-14)20(26)18-19(13-6-2-1-3-7-13)25(22(27)21(18)28-16)17-8-4-5-11-24-17/h1-12,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKVJCJWDEBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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